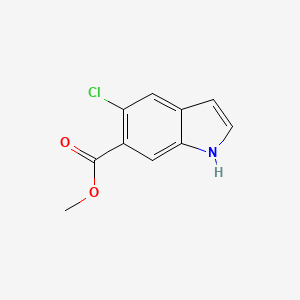

Methyl 5-chloro-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHPSEFJDMSMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677823 | |

| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-61-1 | |

| Record name | Methyl 5-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-chloro-1H-indole-6-carboxylate: A Comprehensive Technical Guide for Advanced Research

Foreword: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus stands as one of the most privileged scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, making it a cornerstone in the development of novel therapeutics.[3] Within this vast chemical space, Methyl 5-chloro-1H-indole-6-carboxylate emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this molecule, from its fundamental properties to its synthesis, characterization, and potential applications, with a focus on empowering further research and innovation.

Compound Profile: this compound

At its core, this compound is a halogenated derivative of the indole-6-carboxylate scaffold. The strategic placement of a chloro group at the 5-position and a methyl carboxylate at the 6-position offers a unique combination of steric and electronic features, making it an attractive building block for combinatorial chemistry and targeted drug design.

| Property | Value | Source |

| CAS Number | 1245643-61-1 | [4] |

| Molecular Formula | C₁₀H₈ClNO₂ | [5] |

| Molecular Weight | 209.63 g/mol | [5] |

| Appearance | Off-white to pinkish solid | [6] |

| Storage | Store at 0-8 °C | [6] |

Strategic Synthesis of Substituted Indole-6-carboxylates

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the formation of the indole ring as the key step. The Fischer Indole Synthesis provides a classic and robust method for this transformation.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Modified Fischer Indole Synthesis Approach

This protocol is a representative, field-proven method that can be adapted for the synthesis of the target molecule.

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 equivalent) in glacial acetic acid.

-

Add a solution of sodium nitrite (1 equivalent) in water dropwise at 0-5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of sodium sulfite (2 equivalents) in water and cool to 5 °C.

-

Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the mixture to room temperature and stir for 1 hour.

-

Add concentrated hydrochloric acid until the solution is strongly acidic, then heat to 60-70 °C for 1 hour to complete the reduction to the corresponding phenylhydrazine hydrochloride.

-

Cool the mixture and collect the precipitated phenylhydrazine hydrochloride by filtration.

-

To a suspension of the phenylhydrazine hydrochloride (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).

-

Heat the mixture to reflux for 2-3 hours to form the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

Step 2: Fischer Indole Synthesis

-

To the ethanolic solution of the phenylhydrazone, add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).[8]

-

Heat the reaction mixture to reflux for 4-8 hours. The cyclization can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

The crude product will precipitate out and can be collected by filtration.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Alternative Strategy: Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction offers a powerful and often milder alternative for indole synthesis.[9][10][11] This approach would involve the cyclization of a suitably substituted N-allyl-2-haloaniline derivative.

Caption: Heck reaction pathway for indole synthesis.

This method can provide high yields and functional group tolerance, making it an attractive option for complex indole syntheses.[12]

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, an N-H proton signal (which may be broad), and a singlet for the methyl ester protons around 3.9 ppm. The specific coupling patterns will depend on the substitution pattern of the indole ring.[13][14] |

| ¹³C NMR | Signals for the aromatic carbons, the indole C2 and C3 carbons, the ester carbonyl carbon (around 165 ppm), and the methyl ester carbon.[14] |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching.[7] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.[15] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[16]

Applications in Drug Discovery and Development

The indole scaffold is a well-established pharmacophore in oncology and other therapeutic areas.[1][17] The unique substitution pattern of this compound makes it a valuable starting point for the development of targeted therapies, particularly kinase inhibitors.[18]

Role as a Kinase Inhibitor Scaffold

Many clinically approved and investigational kinase inhibitors feature an indole core.[18][19] The indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases. The chloro and methyl carboxylate substituents on the benzene portion of the indole can be further modified to enhance potency and selectivity for specific kinase targets.

Caption: Interaction of an indole scaffold with a kinase active site.

Potential Therapeutic Targets

Indole derivatives have shown activity against a wide range of kinases involved in cancer progression, including:

-

Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and PDGFR.[18][19]

-

Non-Receptor Tyrosine Kinases: such as Src and Abl.

-

Serine/Threonine Kinases: such as Aurora kinases and CDKs.[18]

The development of novel derivatives from this compound could lead to potent and selective inhibitors of these critical cancer targets.

Safety and Handling

As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern provides a solid foundation for the development of targeted therapies, particularly in the realm of kinase inhibition for oncology. The synthetic and analytical methodologies outlined in this guide are intended to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.

References

-

Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium Nanoparticle Catalyzed Synthesis of Indoles via Intramolecular Heck Cyclization. Organic & Biomolecular Chemistry, 22, 6419–6431. [Link]

-

Bano, S., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(11), 3147. [Link]

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

-

A review on indole as a cardinal scaffold for anticancer drugs development. (2023). Current Drug Targets, 24(11), 939-962. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Anticancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]

-

Wang, Q., et al. (2019). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 21(18), 7238–7242. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(5), 629. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules, 29(9), 2095. [Link]

-

Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (n.d.). SciSpace. [Link]

-

Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (2018). Chemistry – A European Journal, 24(54), 14483-14488. [Link]

-

Chlorination safety. (2024, June 6). YouTube. [Link]

-

Handling Chlorine Safely. (2019, May 13). [Link]

-

Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. (2013). Organometallics, 32(15), 4166–4174. [Link]

-

Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

-

Methyl 5-chloro-1H-indole-2-carboxylate. (n.d.). PubChem. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27363-27367. [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Avula, B., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(4), 870-878. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(2), 158-183. [Link]

-

Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry, 3, 239-252. [Link]

-

Safe handling of chlorine. (2011). ACS Chemical Health & Safety, 18(4), 33-39. [Link]

-

Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2017). AIP Conference Proceedings, 1859(1), 020015. [Link]

-

Al-Ostoot, F. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2009). Molecules, 14(11), 4567-4576. [Link]

-

Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry, 20, 973-1000. [Link]

-

Synthesis of N-substituted indole precursors 6a and 6b. (n.d.). ResearchGate. [Link]

-

5-Chloro-1H-indole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Singh, A. K., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 5(2), 311-319. [Link]

-

Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... (n.d.). ResearchGate. [Link]

-

N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2026). Molbank, 2026(1), m2123. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules, 28(24), 8089. [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). [Link]

-

6-Methyl-1H-indole-2-carboxylic acid methyl ester. (n.d.). Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]

- 5. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide [mdpi.com]

- 14. tetratek.com.tr [tetratek.com.tr]

- 15. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 18. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ecolink.com [ecolink.com]

- 21. CCOHS: Chlorine [ccohs.ca]

- 22. njuajif.org [njuajif.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 5-chloro-1H-indole-6-carboxylate is a key heterocyclic scaffold prevalent in numerous pharmacologically active compounds. Its synthesis is of significant interest to the medicinal chemistry and drug development sectors. This guide provides a comprehensive overview of a robust and efficient synthetic route to this target molecule, grounded in the principles of the Leimgruber-Batcho indole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and present quantitative data and visual workflows to ensure clarity and reproducibility.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged structure in drug discovery, forming the core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for designing novel therapeutic agents. The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and a methyl carboxylate at the 6-position, offers unique opportunities for molecular scaffolding and modulation of biological activity.

Strategic Approach: The Leimgruber-Batcho Indole Synthesis

Among the numerous methods for indole synthesis, the Leimgruber-Batcho reaction stands out for its efficiency, high yields, and wide applicability, particularly for indoles unsubstituted at the 2- and 3-positions.[1][2] This method proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1] This approach is particularly advantageous as it often utilizes readily available starting materials and proceeds under relatively mild conditions.[1]

Our proposed synthesis for this compound leverages a modified Leimgruber-Batcho strategy, commencing with the commercially available starting material, 4-Chloro-2-nitrotoluene.

Visualizing the Synthetic Pathway

The overall synthetic strategy is depicted below. This multi-step process is designed for efficiency and scalability, transforming a simple starting material into the desired complex indole.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of the Key Intermediate: Methyl 4-chloro-2-methyl-5-nitrobenzoate

The initial step involves the conversion of 4-chloro-2-nitrotoluene to the corresponding benzoic acid, followed by esterification. This functional group manipulation is crucial for introducing the carboxylate moiety at the desired position.

-

Oxidation of the Methyl Group: The methyl group of 4-chloro-2-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup.

-

Esterification: The resulting 4-chloro-2-methyl-5-nitrobenzoic acid is then esterified to the methyl ester. A common and efficient method is Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[3]

Step 2: Enamine Formation

This step is the cornerstone of the Leimgruber-Batcho synthesis, where the activated methyl group of the o-nitrotoluene derivative condenses with a formamide acetal to form a highly conjugated enamine.[1]

-

Reaction: Methyl 4-chloro-2-methyl-5-nitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) in the presence of a secondary amine catalyst, typically pyrrolidine.

-

Mechanism: The mildly acidic protons of the methyl group are deprotonated under the reaction conditions, and the resulting carbanion attacks the electrophilic carbon of the DMFDMA. Subsequent elimination of methanol yields the desired enamine intermediate. The extended conjugation of this intermediate often imparts a deep color to the reaction mixture.[1]

Sources

An In-depth Technical Guide to Methyl 5-chloro-1H-indole-6-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-chloro-1H-indole-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and strategic applications of this valuable intermediate. Our focus is on providing not just data, but field-proven insights into the causality behind its chemical behavior and utility in complex molecular design.

Core Chemical Identity and Structural Insights

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, and the specific arrangement of the chloro and methyl carboxylate groups on this molecule imparts unique reactivity and makes it a strategic precursor for a range of biologically active compounds.[1][2]

The structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. The chlorine atom at the C5 position and the methyl ester at the C6 position are key modulators of the electronic properties of the indole ring. The electron-withdrawing nature of both the chloro group and the ester influences the nucleophilicity of the pyrrole ring and the acidity of the N-H proton.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is dictated by the interplay of its three key components: the indole N-H, the electron-rich pyrrole ring, and the methyl ester.

-

N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) to form an indolide anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N-substituted indoles. [1]This is a critical step for diversifying the core structure in drug discovery programs.

-

Electrophilic Substitution: The indole ring is inherently electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the typical site for reactions like Vilsmeier-Haack formylation, Mannich reactions, and nitration. [3]The electron-withdrawing groups at C5 and C6 deactivate the benzene portion of the ring towards electrophilic attack.

-

Ester Functionalization: The methyl ester at C6 is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common functional group in pharmaceuticals). Alternatively, it can be reduced to a primary alcohol.

Caption: Core reactivity pathways of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The chloro-substituted indole motif is present in numerous compounds investigated for a variety of therapeutic areas.

-

Kinase Inhibitors: The indole scaffold is a common core in many kinase inhibitors used in oncology. Derivatives of chloro-indoles have been synthesized and evaluated as potent inhibitors of pathways involving EGFR (Epidermal Growth Factor Receptor), including mutant forms like EGFRT790M which are associated with drug resistance. [4][5]* Antimicrobial and Antibiofilm Agents: Chloroindoles have demonstrated significant antimicrobial and antibiofilm activity against various pathogens, including uropathogenic E. coli (UPEC) and Vibrio parahaemolyticus. [6][7][8]These compounds can disrupt bacterial virulence factors, making them attractive leads for developing new anti-infective therapies.

-

Neurological Agents: The indole structure is related to neurotransmitters like serotonin. As such, 5-chloroindole itself has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, indicating the potential for this class of compounds in treating neurological and psychiatric disorders. [9]* Anticonvulsants: Research has shown that derivatization of the indole core, starting from intermediates like chloro-indole carboxylates, can lead to novel compounds with significant anticonvulsant activity. [1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive toxicological profile is not available, data from related indole and chlorinated aromatic compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity at multiple sites, and proven utility as a precursor to potent biological agents make it an indispensable building block. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to leverage its full potential in the rational design and synthesis of next-generation therapeutics.

References

-

Gollapalli, N. R., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

-

The Royal Society of Chemistry. (n.d.). Supporting information.

-

Thompson, A. J., et al. (2013). 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. British Journal of Pharmacology, 170(4), 869–881.

-

Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28189-28193.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles.

-

CymitQuimica. (n.d.). This compound.

-

Batcho, A. D., & Leimgruber, W. (1985). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 50(5), 747–750.

-

Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943.

-

Shalaby, M. A., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(2), 333.

-

D'Alpino, P., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 973–1000.

-

Chem-Impex. (n.d.). Methyl indole-5-carboxylate.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

-

PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information.

-

D'Auria, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(19), 6598.

-

Ghorab, M. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1279.

-

ChemicalBook. (n.d.). This compound CAS#: 1245643-61-1.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

-

Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate.

-

Boya, P., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13.

-

Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12.

-

Lee, J. H., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 688320.

-

Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72.

-

SpectraBase. (n.d.). 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.

-

ChemScene. (n.d.). 6-Chloro-1H-indole-5-carboxylic acid.

-

Ghorab, M. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8872.

-

Fraga, A. G. M., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules, 17(9), 10874–10885.

-

Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(5), 1-6.

-

SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate.

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Methyl 5-chloro-1H-indole-6-carboxylate

An In-Depth Technical Guide to the Physical Properties of Methyl 5-chloro-1H-indole-6-carboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[2] this compound is a specific derivative that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3] A thorough understanding of its fundamental physical properties is paramount for its effective use in research and development, ensuring reproducibility, optimizing reaction conditions, and predicting its behavior in various experimental settings.

This guide provides a comprehensive overview of the key physical properties of this compound, grounded in established analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and causality behind the characterization methods.

Compound Identification and Core Properties

A precise identification is the foundation of all subsequent characterization. The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [4][5] |

| Synonyms | 5-Chloro-indole-6-carboxylic acid methyl ester, 5-Chloro-1H-indole-6-carboxylic acid methyl ester | [5] |

| CAS Number | 1245643-61-1 | [4][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [4] |

| Molecular Weight | 209.63 g/mol | [4] |

| Physical Form | Solid | [4] |

Physicochemical Characterization: An Experimental Perspective

Direct experimental data for this specific compound is not extensively available in public literature. Therefore, this section combines known data for the core structure with established analytical methodologies for its complete characterization.

Melting Point Analysis: A Key Indicator of Purity

The melting point is a critical physical constant used to identify a compound and assess its purity.[6][7] A sharp, well-defined melting range is indicative of a highly pure substance, whereas a broad or depressed range typically suggests the presence of impurities.

Predicted Value: While an experimental melting point is not published, related structures such as Methyl indole-6-carboxylate (76-80 °C) and 5-Chloro-3-methyl-1H-indole (111-113 °C)[8] suggest that the melting point will be in a similar range, likely above 70 °C.

This protocol describes the standard method for determining the melting point of a solid organic compound using a digital melting point apparatus.[7]

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point. Observe for initial signs of melting.

-

Precise Measurement: For an accurate reading, repeat the experiment with a fresh sample. Set the initial temperature to ~20 °C below the approximate melting point found in the previous step and use a slow heating ramp (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding a compound's solubility in various solvents is crucial for designing reaction conditions, purification strategies (e.g., recrystallization), and preparing solutions for biological assays.

Predicted Solubility: Given the aromatic indole core and the chloro-substituent, this compound is expected to be poorly soluble in water.[9] It is anticipated to have good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[10]

-

Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, DCM, hexane, DMSO).

-

Sample Addition: Add a small, pre-weighed amount of the compound (e.g., ~5 mg) to each test tube.

-

Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect each tube for dissolution. Classify the solubility as:

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid remains unchanged.

-

-

Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the test tube to observe if solubility increases with temperature.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure by probing the interactions of the molecule with electromagnetic radiation.

Caption: Integrated workflow for physicochemical characterization.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will confirm the number and connectivity of hydrogen atoms. Expected signals include:

-

A singlet for the N-H proton of the indole ring (typically downfield, > 8.0 ppm).

-

Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the indole ring system.

-

A singlet corresponding to the three protons of the methyl ester group (-OCH₃), typically around 3.9 ppm.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would include:

-

A signal for the ester carbonyl carbon (C=O) around 165-170 ppm.

-

Multiple signals in the aromatic region (approx. 110-140 ppm) for the carbons of the indole ring.

-

A signal for the methyl ester carbon (-OCH₃) around 50-55 ppm.

-

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11][12]

-

Expected Characteristic Absorptions:

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H group.[12]

-

Aromatic C-H Stretch: Peaks typically just above 3000 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption band in the region of 1720-1700 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

-

C-O Stretch: A distinct peak in the 1300-1100 cm⁻¹ region, corresponding to the ester C-O bond.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 800-600 cm⁻¹.

-

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular weight.[8]

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 209, corresponding to the mass of the intact molecule with the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

-

Isotope Peak (M+2)⁺: A crucial diagnostic peak at m/z = 211. Due to the natural abundance of the ³⁷Cl isotope, this peak's intensity will be approximately one-third that of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

-

Conclusion

The physical properties of this compound—its solid state, anticipated melting point, characteristic solubility profile, and distinct spectroscopic signatures—define its identity and guide its application in scientific research. While some properties are inferred from related structures, the experimental protocols detailed in this guide provide a robust framework for their empirical determination. This comprehensive characterization is not merely an academic exercise; it is an essential prerequisite for any researcher aiming to utilize this versatile indole derivative with precision, safety, and reproducibility in the pursuit of novel chemical entities.

References

- ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.

- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.

- BenchChem. (2025). Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide.

- Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach.

- CymitQuimica. (n.d.). This compound.

- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- Semantic Scholar. (n.d.). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- (n.d.). Experiment 1 — Properties of Organic Compounds.

- Studylib. (n.d.). Organic Compound Identification Lab Protocol.

- PubChem. (n.d.). Methyl 5-chloro-1H-indole-2-carboxylate.

- ChemicalBook. (n.d.). This compound CAS#: 1245643-61-1.

- MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives.

- Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from Journal of Basic and Applied Research in Biomedicine.

- PubChem. (n.d.). 5-Chloroindole.

- Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester.

- The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-1-methyl-1H-indole-2-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl indole-6-carboxylate 97 50820-65-0.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Santa Cruz Biotechnology. (n.d.). Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | CAS 762288-06-2.

- Alchem Pharmtech. (n.d.). CAS 1245643-61-1 | this compound.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- ChemScene. (n.d.). 256935-86-1 | 6-Chloro-1H-indole-5-carboxylic acid.

- National Institutes of Health. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid.

- Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.

- ResearchGate. (n.d.). (PDF) 5-Chloro-1H-indole-3-carboxylic acid.

- ResearchGate. (n.d.). FT-IR spectra of 6-chloro-5-(2-chloroethyl) oxindole.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- mzCloud. (n.d.). 5 Chloroindole 2 carboxylic acid.

- BLD Pharm. (n.d.). 172595-67-4|Methyl 5-chloro-1H-indole-3-carboxylate.

- Sigma-Aldrich. (n.d.). 5-Chloroindole 98 17422-32-1.

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. amherst.edu [amherst.edu]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

Methyl 5-chloro-1H-indole-6-carboxylate molecular weight

An In-depth Technical Guide to Methyl 5-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, representing a "privileged" structure found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its halogenated derivatives, those containing a chlorine atom at the 5-position have garnered significant attention for their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, outline a representative synthetic and analytical workflow, and discuss its applications and significance in the context of modern drug discovery and chemical biology.

Core Physicochemical Properties

This compound is a substituted indole derivative whose structural features—a reactive indole core, an electron-withdrawing chlorine atom, and a methyl ester group—make it a versatile intermediate for chemical synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 209.63 g/mol | [3][4][5] |

| Molecular Formula | C₁₀H₈ClNO₂ | [3][4][5] |

| CAS Number | 1245643-61-1 | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-1H-indole-6-carboxylic acid methyl ester | [4] |

| Physical Form | Solid | [3] |

Synthesis, Purification, and Characterization

The synthesis of functionalized indoles is a well-established field, with numerous named reactions available to chemists. The specific route to this compound can be achieved through several multi-step sequences, often starting from commercially available substituted anilines. The following sections describe a logical and field-proven workflow for its synthesis and validation.

Representative Synthetic Approach

A common and powerful method for constructing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, a plausible precursor would be the hydrazone derived from 4-chloro-3-methoxycarbonyl-phenylhydrazine and a pyruvate derivative. The choice of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is critical as it facilitates the key[6][6]-sigmatropic rearrangement and subsequent cyclization.

The diagram below illustrates a generalized workflow for this synthetic process.

Caption: Generalized workflow for the synthesis of the target indole.

Experimental Protocol: Synthesis and Purification

The following protocol is a representative, step-by-step methodology.

-

Hydrazone Formation:

-

Dissolve the appropriate substituted phenylhydrazine hydrochloride in ethanol.

-

Add sodium acetate to neutralize the hydrochloride salt, freeing the hydrazine base.

-

Add methyl pyruvate dropwise to the solution at room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The resulting hydrazone intermediate often precipitates and can be collected by filtration.

-

-

Fischer Indole Cyclization:

-

Causality: This is the key bond-forming step. An acid catalyst is required to protonate the hydrazone, initiating a cascade that forms the indole's pyrrole ring.

-

Add the dried hydrazone intermediate to a pre-heated solution of polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid at 80-100°C.

-

Stir the mixture vigorously for 1-3 hours. The reaction is often accompanied by a color change.

-

After completion (monitored by TLC), cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the crude product with an organic solvent like ethyl acetate.

-

-

Purification:

-

Causality: This step is critical for removing unreacted starting materials, catalyst residues, and any side products (e.g., isomeric indoles) to ensure the compound's purity for subsequent use.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil using silica gel column chromatography, typically with a hexane/ethyl acetate gradient system.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.[3]

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step for scientific integrity. A standard battery of analytical techniques is employed for this self-validating process.

Caption: Standard workflow for the analytical validation of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should reveal distinct signals in the aromatic region corresponding to the protons on the indole ring, a singlet for the N-H proton, and a singlet for the methyl ester protons. ¹³C NMR provides the carbon count and chemical shifts indicative of the indole core and ester functionality.[1][7]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. It will show a molecular ion peak corresponding to the exact mass of C₁₀H₈ClNO₂. The presence of a characteristic M+2 peak at approximately one-third the intensity of the M+ peak is definitive proof of the single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Infrared (IR) Spectroscopy : This technique confirms the presence of key functional groups. Expected peaks include a sharp N-H stretch (around 3300-3400 cm⁻¹) and a strong C=O stretch from the ester group (around 1700-1720 cm⁻¹).

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile chemical intermediate. Researchers in medicinal chemistry and drug development utilize such compounds for several strategic reasons:

-

Scaffold for Lead Generation : The indole nucleus is a well-known pharmacophore. This compound serves as a starting point for creating libraries of more complex molecules through modifications at the N1-position, the ester at C6, or other positions on the indole ring.

-

Fragment-Based Drug Design : As a functionalized fragment, it can be used in screening campaigns to identify initial hits that bind to biological targets of interest, such as enzymes or receptors.

-

Synthesis of Bioactive Molecules : The 5-chloro substitution is a common feature in many bioactive compounds, including kinase inhibitors used in oncology.[2] This specific substitution pattern can enhance binding affinity, improve metabolic stability, or modulate the pharmacokinetic properties of a final drug candidate. Research has shown that related chloro-indole derivatives possess activities such as anticonvulsant and anticancer properties.[2][8] The ester at the 6-position provides a convenient chemical handle for further elaboration, such as conversion to an amide or other functional groups to explore structure-activity relationships (SAR).

Conclusion

This compound, with a molecular weight of 209.63 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in the life sciences.[3][4][5] Its well-defined structure and multiple functional handles make it a valuable building block for synthesizing novel compounds with potential therapeutic applications. A thorough understanding of its synthesis and rigorous analytical characterization are paramount to ensuring the reliability and reproducibility of the research in which it is employed. As the quest for new medicines continues, the utility of such precisely functionalized heterocyclic compounds remains indispensable.

References

-

Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2. PubChem, National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Heterocycles. [Link]

-

5-Chloroindole | C8H6ClN. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 1245643-61-1 [amp.chemicalbook.com]

- 5. Methyl 5-chloro-1H-indole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 6. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. jbarbiomed.com [jbarbiomed.com]

1H NMR spectrum of Methyl 5-chloro-1H-indole-6-carboxylate

An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 5-chloro-1H-indole-6-carboxylate

Abstract

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary tool for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and detailed spectral interpretation for the ¹H NMR analysis of this specific molecule. It is designed to serve as a practical resource for scientists, offering not just data, but the underlying rationale for experimental choices and spectral assignments, thereby ensuring scientific rigor and trustworthiness in compound characterization.

The Molecule: Structure and Significance

This compound belongs to the indole class of heterocyclic compounds, which form the core of numerous biologically active molecules.[1] The specific substitution pattern—a chlorine atom at the C5 position and a methyl ester at C6—creates a unique electronic environment that influences its chemical properties and, consequently, its ¹H NMR spectrum. Understanding this structure is the first step in its successful analysis.

Below is the chemical structure with the standard IUPAC numbering for the indole ring and proton assignments used throughout this guide.

Caption: Structure of this compound with key protons labeled.

Experimental Protocol: Acquiring a High-Resolution Spectrum

The quality of a ¹H NMR spectrum is fundamentally dependent on a robust and well-justified experimental protocol. The following procedure is a self-validating system designed for clarity and reproducibility.

Rationale for Solvent Selection

The choice of deuterated solvent is the most critical decision in sample preparation. While Chloroform-d (CDCl₃) is common, for indole derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the superior choice .[2]

-

Expertise-Driven Insight: The indole N-H proton (H1) is acidic and undergoes rapid chemical exchange with trace amounts of water or acid present in many solvents, leading to significant signal broadening or complete disappearance. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process considerably, resulting in a sharper, more easily identifiable N-H signal.[2]

-

Trustworthiness: Using DMSO-d₆ provides a more reliable spectrum where all expected protons are observable, validating the integrity of the sample.

Step-by-Step Acquisition Protocol

This protocol is optimized for a standard 400 or 500 MHz NMR spectrometer.[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube and cap securely.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp spectral lines and good resolution.[3]

-

-

Data Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width (SW): Set to ~16 ppm, centered around 6-7 ppm to encompass both aromatic and aliphatic regions.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is essential for full relaxation of all protons, ensuring that the signal integrations are quantitative and accurately reflect the proton ratios.[3]

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative ratios of the protons.

-

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants for related structures provides a robust framework for analysis.[3][4] The following table summarizes the predicted data for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~11.5 - 12.0 | broad singlet (br s) | - | 1H |

| H4 | ~8.1 - 8.3 | singlet (s) | - | 1H |

| H7 | ~7.6 - 7.8 | singlet (s) | - | 1H |

| H2 | ~7.5 - 7.7 | doublet of doublets (dd) | J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5 | 1H |

| H3 | ~6.5 - 6.7 | doublet of doublets (dd) | J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0 | 1H |

| OCH₃ | ~3.9 - 4.0 | singlet (s) | - | 3H |

Detailed Peak-by-Peak Assignment Rationale

-

H1 (N-H) @ ~11.5 - 12.0 ppm (br s, 1H):

-

Expertise: The indole N-H proton is the most deshielded proton in the molecule, appearing far downfield.[3] Its broadness is a result of slow-to-intermediate exchange and quadrupolar coupling with the ¹⁴N nucleus. In DMSO-d₆, this signal is sharp enough to sometimes show coupling to H2 and H3.

-

-

H4 @ ~8.1 - 8.3 ppm (s, 1H):

-

Causality: The H4 proton is significantly deshielded due to two primary effects. First, it experiences the anisotropic effect of the adjacent benzene ring. Second, and more importantly, it is peri to the electron-withdrawing chlorine atom at C5. This proximity causes strong deshielding. It is predicted to be a singlet because its ortho neighbor (C5) is substituted, and meta coupling (⁴J) to H7 is typically too small to be resolved.

-

-

H7 @ ~7.6 - 7.8 ppm (s, 1H):

-

Causality: The H7 proton is deshielded by the aromatic ring current. Its chemical shift is influenced by the adjacent electron-withdrawing methyl carboxylate group at C6. Similar to H4, it appears as a singlet because its ortho position (C6) is substituted, and meta coupling to H4 is generally unresolved.

-

-

H2 & H3 @ ~7.5 - 7.7 ppm and ~6.5 - 6.7 ppm (dd, 1H each):

-

Causality: These protons on the pyrrole ring are characteristic. H2 is adjacent to the electronegative nitrogen atom and is therefore more deshielded than H3.[3] They typically show a three-bond coupling (³J) to each other of approximately 3.0 Hz. In a well-resolved spectrum in DMSO, each may also exhibit a smaller coupling to the N-H proton (H1).

-

-

OCH₃ @ ~3.9 - 4.0 ppm (s, 3H):

-

Causality: This is a classic singlet corresponding to the three equivalent protons of the methyl ester group. Its chemical shift is downfield from typical aliphatic protons because it is attached to an oxygen atom. The integration value of 3H makes it a key landmark in the spectrum for confirming the presence of the ester functionality.

-

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. The key diagnostic signals include the downfield N-H proton, two singlets for the isolated aromatic protons H4 and H7, the characteristic coupled doublet of doublets for H2 and H3, and the sharp singlet for the methyl ester protons. By employing the robust experimental protocol outlined herein, researchers can acquire high-quality, reliable data. The detailed analysis provides the necessary framework for accurate interpretation, ensuring structural integrity and enabling the confident use of this compound in further scientific endeavors.

References

- BenchChem. (2025).

- MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank Journal.

- ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Departamento de Qulmica del Centro de Investigacion y de Estudios Avanzados del I.P.N.

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1) 1H NMR spectrum. ChemicalBook.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

An In-Depth Technical Guide to the ¹³C NMR Data of Methyl 5-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Methyl 5-chloro-1H-indole-6-carboxylate and its Spectroscopic Fingerprint

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of a chloro group at the 5-position and a methyl carboxylate at the 6-position modulates the electronic and steric properties of the indole ring, potentially influencing its interaction with biological targets.

A comprehensive understanding of the molecular structure is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation in solution. Among NMR techniques, ¹³C NMR spectroscopy provides a direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being exquisitely sensitive to its local electronic environment.

This technical guide provides a detailed analysis of the ¹³C NMR data for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of substituent effects on aromatic and heterocyclic systems, supported by data from closely related analogs. This approach not only offers a reliable reference for the characterization of this compound but also serves as an educational tool for understanding the subtleties of ¹³C NMR spectroscopy in the context of substituted indoles.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as DMSO-d₆ are summarized in the table below. The assignments are based on the analysis of substituent chemical shift (SCS) effects of the chloro and methyl carboxylate groups on the indole core, drawing from a wealth of literature data on substituted indoles and benzenes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |

| C2 | ~126.5 | The C2 carbon of the indole ring typically resonates in this region. It is primarily influenced by the adjacent nitrogen atom. |

| C3 | ~102.8 | C3 is generally the most upfield of the pyrrole ring carbons due to its higher electron density. |

| C3a | ~128.0 | A quaternary carbon, its chemical shift is influenced by both the pyrrole and benzene rings. |

| C4 | ~121.5 | This carbon is ortho to the chloro substituent and is expected to experience a moderate deshielding effect. |

| C5 | ~126.0 | The carbon directly attached to the electron-withdrawing chlorine atom (ipso-carbon) is significantly deshielded. |

| C6 | ~124.0 | The carbon bearing the methyl carboxylate group (ipso-carbon) is deshielded by the carbonyl group. |

| C7 | ~112.0 | This carbon is ortho to the indole nitrogen and meta to the chloro group, resulting in a relatively shielded position. |

| C7a | ~135.0 | This quaternary carbon is adjacent to the nitrogen atom and part of the fused ring system, leading to a downfield shift. |

| C=O | ~167.0 | The carbonyl carbon of the ester group characteristically resonates in the far downfield region. |

| O-CH₃ | ~52.0 | The methyl carbon of the ester group is found in the typical range for such functionalities. |

Understanding the Causality: Substituent Effects on the Indole Ring

The predicted chemical shifts are a direct consequence of the electronic perturbations induced by the chloro and methyl carboxylate substituents on the indole ring system.

-

The Chloro Group (C5): As an electronegative and weakly deactivating group, chlorine exerts a significant deshielding effect on the carbon to which it is directly attached (C5, the ipso carbon). It also influences the chemical shifts of the ortho (C4 and C6) and para (C7) carbons through inductive and resonance effects.

-

The Methyl Carboxylate Group (C6): This electron-withdrawing group deshields the ipso-carbon (C6). The carbonyl group's anisotropy and inductive effects also influence the neighboring carbon atoms.

The interplay of these substituent effects, combined with the intrinsic electronic distribution of the indole nucleus, results in the predicted ¹³C NMR spectrum.

Experimental Protocol: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Workflow for the Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Step-by-Step Methodology

-

Preparation of (4-Chloro-3-methoxycarbonyl-phenyl)hydrazine:

-

Start with commercially available 4-chloro-3-aminobenzoic acid.

-

Esterify the carboxylic acid to the methyl ester using standard methods (e.g., methanol and a catalytic amount of sulfuric acid).

-

Convert the resulting aniline to the corresponding diazonium salt by treatment with sodium nitrite in acidic solution at 0-5 °C.

-

Reduce the diazonium salt to the hydrazine using a suitable reducing agent, such as tin(II) chloride.

-

-

Fischer Indole Synthesis:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the (4-Chloro-3-methoxycarbonyl-phenyl)hydrazine and an equimolar amount of pyruvic acid in a suitable solvent, such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, for instance, sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Acquiring High-Quality ¹³C NMR Data: A Self-Validating Protocol

To ensure the accuracy and reliability of the ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing the information content of the spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for indole derivatives due to its high solubilizing power.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer:

-

Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining quantitative data for quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms based on the predicted chemical shifts and, if available, data from 2D NMR experiments such as HSQC and HMBC.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and self-validating assignment of all carbon signals, a suite of two-dimensional (2D) NMR experiments is indispensable.

Logical Relationship in NMR Data Interpretation

Caption: 2D NMR for structure elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons, which do not appear in the HSQC spectrum.

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, providing information about the connectivity of proton networks within the molecule.

By integrating the data from these 1D and 2D NMR experiments, a complete and self-validated assignment of the ¹³C NMR spectrum of this compound can be achieved with a high degree of confidence.

Conclusion

References

- Substituent Effects on ¹³C NMR Chemical Shifts of Indole Derivatives.Magnetic Resonance in Chemistry. This journal frequently publishes articles on the NMR spectroscopy of heterocyclic compounds, providing a wealth of data on substituent effects.

-

¹³C NMR Spectroscopy of Indole Derivatives. Semantic Scholar. [Link]

-

Interpretation of ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Fischer Indole Synthesis. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-chloro-1H-indole-6-carboxylate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 5-chloro-1H-indole-6-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights and detailed experimental protocols to ensure accurate and reliable characterization.

Introduction: The Significance of Mass Spectrometry in Compound Characterization

Mass spectrometry is an indispensable analytical technique in the pharmaceutical and chemical industries, providing critical information about the molecular weight and structure of a compound. For a molecule like this compound, understanding its mass spectral behavior is paramount for its identification, purity assessment, and metabolic studies. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2]

Molecular Structure and Expected Isotopic Pattern

This compound possesses a distinct molecular structure that dictates its fragmentation pattern. The presence of a chlorine atom is a key feature, as it results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of two molecular ion peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [3] |

| Molecular Weight | 209.63 g/mol | [3] |

| CAS Number | 1245643-61-1 | [4] |

Proposed Electron Ionization (EI) Mass Spectrometry Workflow

The following section outlines a robust workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. GC is an ideal separation technique for this compound due to its expected volatility.[5][6]

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Electron Ionization (EI) source

-

Quadrupole or Time-of-Flight (ToF) mass analyzer

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-450

-